molecular formula C4H2FIS B12957042 3-Fluoro-2-iodothiophene CAS No. 32431-80-4

3-Fluoro-2-iodothiophene

Cat. No.: B12957042
CAS No.: 32431-80-4
M. Wt: 228.03 g/mol
InChI Key: DQVUQUDJDGCUDD-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both fluorine and iodine atoms in the 3- and 2-positions, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodothiophene typically involves the iodination of 3-fluorothiophene. One common method is the direct iodination using molecular iodine in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile . Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the laboratory methods mentioned above. The choice of reagents and conditions would be optimized for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various aryl and alkyl derivatives of thiophene.

    Oxidation and Reduction: Products include sulfoxides and sulfones for oxidation, and thiol derivatives for reduction.

    Cyclization Reactions: Products include fused ring systems and other complex heterocycles.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual substitution enhances its utility in various synthetic applications, making it a valuable intermediate in the development of pharmaceuticals and advanced materials .

Properties

CAS No.

32431-80-4

Molecular Formula

C4H2FIS

Molecular Weight

228.03 g/mol

IUPAC Name

3-fluoro-2-iodothiophene

InChI

InChI=1S/C4H2FIS/c5-3-1-2-7-4(3)6/h1-2H

InChI Key

DQVUQUDJDGCUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)I

Origin of Product

United States

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